molecular formula C10H12ClNOS B6647571 N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide

N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide

Cat. No. B6647571
M. Wt: 229.73 g/mol
InChI Key: PLBBTMZLFRGPSE-UHFFFAOYSA-N
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Description

N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide, also known as CTZ, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a derivative of the naturally occurring compound thiophene, which is known for its unique chemical properties and wide range of potential applications.

Mechanism of Action

The mechanism of action of N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and tumor growth. N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation and tumor growth. Additionally, N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide has been shown to inhibit the activity of certain signaling pathways involved in tumor growth.
Biochemical and Physiological Effects:
N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide has been shown to inhibit the production of inflammatory cytokines, which are known to contribute to the development of various diseases, including cancer and neurological disorders. Additionally, N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide in lab experiments is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. Additionally, N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective option for lab experiments. However, one of the main limitations of using N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide in lab experiments is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide, including further studies on its mechanism of action and potential applications in the development of new drugs. Additionally, future research could focus on the development of more efficient and cost-effective methods for synthesizing N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide, as well as the identification of potential side effects and limitations of its use in scientific research. Ultimately, continued research on N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide has the potential to lead to significant advancements in the fields of medicine and pharmacology.

Synthesis Methods

The synthesis of N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide can be achieved through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the reaction of thiophene with chloropropene and subsequent reaction with a carboxamide group. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between thiophene and other chemical compounds.

Scientific Research Applications

N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of medicine and pharmacology. One of the most promising applications of N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2-chloroprop-2-enyl)-2,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-6(11)5-12-10(13)9-4-7(2)14-8(9)3/h4H,1,5H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBBTMZLFRGPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)NCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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